tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate
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Overview
Description
tert-Butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a tetrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid with tert-butyl carbamate under specific reaction conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The overall yield of the compound can be improved by refining each step of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring or the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
tert-Butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate include:
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- tert-Butyl carbamate
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H22N6O3 |
---|---|
Molecular Weight |
346.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[[3-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-7-5-6-12(10-13)14(23)17-8-9-18-15(24)25-16(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,17,23)(H,18,24) |
InChI Key |
KNWWOVNAWCUHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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